Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-
Description
This compound is a structurally complex propanamide derivative characterized by multiple fluorinated groups, a 1,2,4-oxadiazole ring, and a chiral hydroxy-methyl moiety. The (2R)-configuration at the propanamide backbone and the (1R)-ethyl substituent contribute to its stereochemical specificity.
Properties
Molecular Formula |
C20H16ClF5N4O3 |
|---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
(2R)-N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoropyridin-2-yl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C20H16ClF5N4O3/c1-8(28-18(31)19(3,32)20(24,25)26)16-14(23)4-10(7-27-16)12-5-11(21)6-13(22)15(12)17-29-9(2)33-30-17/h4-8,32H,1-3H3,(H,28,31)/t8-,19-/m1/s1 |
InChI Key |
RVBQIDXHOLKEKQ-LILOVNGRSA-N |
Isomeric SMILES |
CC1=NC(=NO1)C2=C(C=C(C=C2F)Cl)C3=CC(=C(N=C3)[C@@H](C)NC(=O)[C@](C)(C(F)(F)F)O)F |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=C(C=C2F)Cl)C3=CC(=C(N=C3)C(C)NC(=O)C(C)(C(F)(F)F)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the fluorine and chlorine atoms: These halogens can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Amide bond formation: This step involves coupling reactions between carboxylic acids and amines, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation reagents like NCS and Selectfluor, as well as nucleophiles like amines or thiols, can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, offering potential treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, altering biological pathways.
Modulation of signaling pathways: By interacting with key signaling molecules, the compound could influence cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Bioactivity
Chloropropanamide Derivatives (e.g., Compounds 18–19 in ) :
Substitution of chlorine with phenylpiperazine in chloropropanamide derivatives (e.g., compounds 18–19) enhances cytotoxicity. The target compound’s 5-methyl-1,2,4-oxadiazole group may similarly improve binding to enzymes or receptors, akin to how phenylpiperazine optimizes activity in anticancer agents .- Arylpiperazine-Propanamide Analgesics (): Propanamide derivatives with arylpiperazine groups (e.g., 4-fluorophenylpiperazine) exhibit potent analgesic activity. The target compound’s trifluoro and oxadiazole groups could mimic this bioactivity by interacting with CNS targets, though its fluorophenyl-pyridine core may shift selectivity toward non-opioid pathways .
Toxicity Profiles
- N-Substituted Sulfonyl Propanamides (): Derivatives like 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a-q) were evaluated for hemolytic toxicity.
Pharmacokinetic and ADMET Properties
- Indole-Propanamide Antimicrobials (): Derivatives like (E)-N-(2-(1H-indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide comply with Lipinski’s Rule of Five, suggesting good oral bioavailability. The target compound’s high fluorine content may improve metabolic stability but could reduce solubility, necessitating formulation optimization .
Data Table: Structural and Functional Comparisons
Biological Activity
Propanamide derivatives have garnered attention in pharmaceutical research due to their diverse biological activities, particularly in cancer treatment and as potential therapeutic agents. The compound in focus, Propanamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-, (2R)- , is a complex structure that incorporates oxadiazole and pyridine moieties known for their pharmacological significance.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and mechanisms of action. The following sections summarize key findings from recent research.
Anticancer Activity
-
Cell Line Studies :
- In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values indicate potent activity compared to standard chemotherapeutics like doxorubicin .
- Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line IC50 (µM) Reference Compound IC50 (µM) MCF-7 0.65 1.93 U-937 0.78 2.84 HeLa 1.54 1.93 - Mechanism of Action :
Target Interaction
The compound's interaction with specific biological targets has also been a focal point of research:
- Molecular Docking Studies : Computational studies indicate strong binding affinity to targets involved in cell proliferation and survival pathways, such as estrogen receptors and histone deacetylases (HDACs). These interactions are crucial for its anticancer efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on MCF-7 Cells :
- Combination Therapy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
